

# Chemical and physical characteristics of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Oxo-1,4-dihydroquinazoline-6-carboxamide

**Cat. No.:** B3028041

[Get Quote](#)

An In-Depth Technical Guide to **4-Oxo-1,4-dihydroquinazoline-6-carboxamide**

## Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[\[1\]](#)[\[2\]](#) This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is present in numerous FDA-approved drugs and clinical candidates.[\[3\]](#) Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[\[1\]](#)

This guide focuses on a specific derivative, **4-Oxo-1,4-dihydroquinazoline-6-carboxamide**. Identified by its IUPAC name 4-oxo-3H-quinazoline-6-carboxamide and CAS number 150454-06-1, this compound features a carboxamide group at the 6-position of the quinazolinone core.[\[4\]](#) This functionalization is of particular interest, as modifications at this position have been shown to significantly influence biological activity, particularly in the development of targeted therapies like histone deacetylase (HDAC) inhibitors.[\[5\]](#) This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, analytical characterization, and potential therapeutic applications based on the activities of structurally related analogs.

Caption: Chemical structure of **4-Oxo-1,4-dihydroquinazoline-6-carboxamide**.

## Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are key determinants of a molecule's potential as a therapeutic agent. The properties for **4-Oxo-1,4-dihydroquinazoline-6-carboxamide** are summarized below, primarily based on computational models.[\[4\]](#)[\[6\]](#)

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	PubChem <a href="#">[4]</a>
Molecular Weight	189.17 g/mol	PubChem <a href="#">[4]</a>
Exact Mass	189.053826475 Da	PubChem <a href="#">[4]</a>
CAS Number	150454-06-1	PubChem <a href="#">[4]</a>
IUPAC Name	4-oxo-3H-quinazoline-6-carboxamide	PubChem <a href="#">[4]</a>
XLogP3 (cLogP)	-0.4	PubChem <a href="#">[4]</a>
Hydrogen Bond Donors	2	PubChem <a href="#">[4]</a>
Hydrogen Bond Acceptors	3	PubChem <a href="#">[4]</a>
Rotatable Bond Count	1	PubChem <a href="#">[6]</a>
Topological Polar Surface Area	84.6 Å <sup>2</sup>	PubChem <a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Solid	CymitQuimica <a href="#">[6]</a>

The negative XLogP3 value suggests that the compound is hydrophilic, a property enhanced by the presence of multiple hydrogen bond donors and acceptors in the carboxamide and lactam moieties. This hydrophilicity, combined with a polar surface area of less than 140 Å<sup>2</sup>, indicates a likelihood of good oral bioavailability, according to Veber's rules.

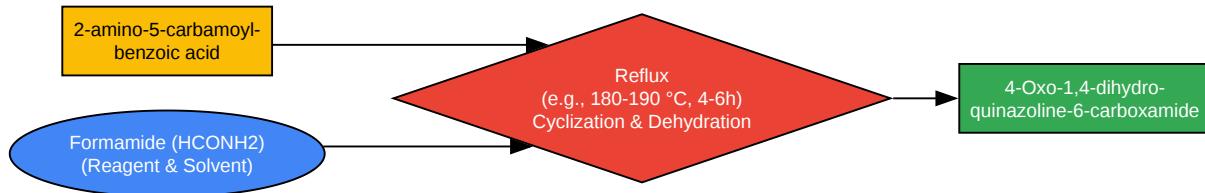
## Synthesis and Purification

## Retrosynthetic Analysis and Strategy

The synthesis of the 4-oxo-quinazoline core is well-established in chemical literature. A common and effective strategy involves the cyclization of an appropriately substituted anthranilic acid derivative.<sup>[7]</sup> For the target compound, the key disconnection is at the N1-C2 and N3-C4 bonds of the pyrimidine ring. This leads back to a 2-aminobenzoic acid derivative, specifically 2-amino-5-carbamoylbenzoic acid, and a one-carbon source, such as formamide or triethyl orthoformate, which will form the C2 position of the quinazolinone ring. An alternative route could involve starting with 5-bromo-2-aminobenzoic acid, constructing the quinazolinone ring, and then performing a palladium-catalyzed cyanation followed by hydrolysis to form the carboxamide, though this is a more complex multi-step process. The direct cyclization of the pre-functionalized anthranilamide is generally more efficient.

## Representative Synthesis Protocol

This protocol describes a robust method for the synthesis of **4-Oxo-1,4-dihydroquinazoline-6-carboxamide** based on established chemical principles for this scaffold.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

### Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-carbamoylbenzoic acid (1.0 eq) with an excess of formamide (approx. 10-15 mL per gram of starting material).
  - Causality: Formamide serves as both the C1 synthon for the cyclization and the high-boiling solvent required to drive the reaction to completion through dehydration.

- Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 4-6 hours.
  - Causality: High temperature is necessary to overcome the activation energy for the initial condensation between the aniline and formamide, followed by the intramolecular cyclization and elimination of water to form the stable heterocyclic ring.
- Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Upon cooling, the product often precipitates from the formamide solution.
- Work-up: Pour the cooled reaction mixture into an excess of cold water or an ice-water slurry. Stir for 30 minutes to ensure complete precipitation of the crude product.
  - Causality: The product is significantly less soluble in water than in formamide. This "crashing out" procedure is an effective initial purification step.
- Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide, followed by a wash with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities and aid in drying.

## Purification and Validation

- Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol, water, or a mixture of dimethylformamide (DMF) and water.
- Validation: The identity and purity of the final compound must be confirmed.
  - Melting Point: Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.<sup>[8]</sup>
  - Chromatography: Assess purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for research applications.<sup>[8][9]</sup>

- Spectroscopy: Confirm the structure using NMR, IR, and Mass Spectrometry as detailed in the following section.

## Analytical Characterization

While specific experimental spectra for **4-Oxo-1,4-dihydroquinazoline-6-carboxamide** are not prevalent in the surveyed literature, its spectral characteristics can be reliably predicted based on its structure and comparison with closely related, well-characterized analogs.[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (in DMSO-d<sub>6</sub>):
  - Quinazolinone Protons: Three distinct signals are expected in the aromatic region ( $\delta$  7.5-8.5 ppm). The H5 proton would likely appear as a singlet or a narrow doublet due to a small four-bond coupling. The H7 and H8 protons would appear as doublets, integrating to one proton each.
  - NH Protons: Two broad singlets are expected, which are exchangeable with D<sub>2</sub>O. One corresponds to the lactam N-H (likely downfield,  $>11$  ppm) and the other to the carboxamide -NH<sub>2</sub> protons (typically  $\delta$  7.0-8.0 ppm).
  - C2 Proton: A singlet corresponding to the H2 proton would be expected around 8.0-8.4 ppm.[\[5\]](#)
- $^{13}\text{C}$  NMR (in DMSO-d<sub>6</sub>):
  - Carbonyl Carbons: Two signals are expected in the downfield region ( $\delta$  160-170 ppm), corresponding to the C4 lactam carbonyl and the C6 amide carbonyl.
  - Aromatic Carbons: Signals for the nine carbon atoms of the core structure would be observed in the typical aromatic region ( $\delta$  115-150 ppm).

## Infrared (IR) Spectroscopy

- N-H Stretching: Broad bands are expected in the range of 3100-3400 cm<sup>-1</sup>, corresponding to the N-H stretches of the lactam and the primary amide.[\[13\]](#)[\[14\]](#)

- C=O Stretching: Two strong, distinct absorption bands are anticipated between 1650-1700  $\text{cm}^{-1}$ . The lower frequency band typically corresponds to the C4 lactam carbonyl due to resonance, while the higher frequency band corresponds to the C6 amide carbonyl.[5][12]
- Aromatic C=C and C=N Stretching: Multiple sharp bands are expected in the 1450-1620  $\text{cm}^{-1}$  region, characteristic of the quinazolinone ring system.

## Mass Spectrometry (MS)

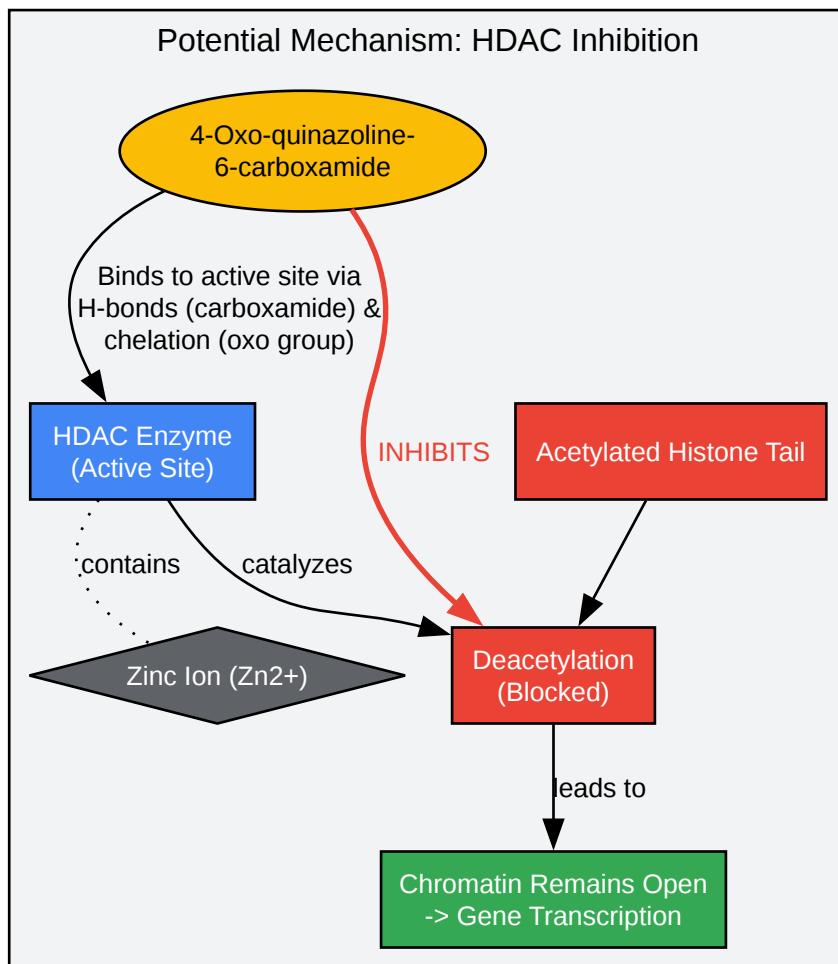
- Molecular Ion Peak: In Electrospray Ionization Mass Spectrometry (ESI-MS) under positive ion mode, the primary peak observed would be the protonated molecule  $[\text{M}+\text{H}]^+$  at an m/z corresponding to its exact mass (190.0611).[11]
- Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (-17 Da) or the entire carboxamide group (-44 Da) from the parent ion.

## Biological Context and Potential Applications

The 4-oxo-quinazoline core is a versatile scaffold for targeting a wide range of proteins involved in disease pathology.[1] The specific placement of a carboxamide group at the 6-position provides a key interaction point, particularly for enzymes with polar active sites.

- HDAC Inhibition: A study on novel 4-oxoquinazoline-based N-hydroxypropanamides demonstrated that functionalization at the 6- and 7-positions could produce potent Histone Deacetylase (HDAC) inhibitors.[5] Although the reported compounds had a different side chain, the study underscores the importance of the 6-position for activity. The carboxamide group in our title compound could potentially act as a hydrogen bond donor/acceptor, interacting with active site residues of HDAC enzymes.
- Anti-inflammatory Activity: Derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have been identified as potent anti-inflammatory agents that inhibit the release of pro-inflammatory cytokines like IL-6 and TNF- $\alpha$  by suppressing the NF- $\kappa$ B pathway.[15] The structural similarity suggests that **4-Oxo-1,4-dihydroquinazoline-6-carboxamide** could be explored for similar activities.
- Anticancer Potential: The quinazolinone framework is central to several approved anticancer drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor

(EGFR) kinase.[16] Other derivatives have been investigated for inhibiting various targets, including p21-Activated Kinase 4 (PAK4) and as general cytotoxic agents.[17][18] The title compound represents a simple, unadorned scaffold that could serve as a starting point for developing more complex and targeted anticancer agents.



[Click to download full resolution via product page](#)

Caption: Conceptual pathway of HDAC inhibition by a quinazolinone derivative.

## Conclusion

**4-Oxo-1,4-dihydroquinazoline-6-carboxamide** is a well-defined heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its physicochemical properties suggest favorable drug-like characteristics, and its synthesis is achievable through established chemical methods. While direct experimental data on its

biological activity is limited, the extensive research on structurally related quinazolinones provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, or enzyme-inhibiting agent. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the therapeutic promise of this versatile molecule.

## References

- **4-Oxo-1,4-dihydroquinazoline-6-carboxamide** | C9H7N3O2 | CID 135518051. PubChem. [\[Link\]](#)
- Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles.
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [\[Link\]](#)
- Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. National Institutes of Health (NIH). [\[Link\]](#)
- 150454-06-1 - CoreSyn. CoreSyn. [\[Link\]](#)
- Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4. The Royal Society of Chemistry. [\[Link\]](#)
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [\[Link\]](#)
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [\[Link\]](#)
- Scheme 4: Synthesis of 4-oxoquinazolin derivatives.
- Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [\[Link\]](#)
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PubMed Central (PMC). [\[Link\]](#)
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH). [\[Link\]](#)
- Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. [\[Link\]](#)
- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central (PMC). [\[Link\]](#)
- [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid deriv
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [\[Link\]](#)
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). [\[Link\]](#)
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [\[Link\]](#)
- Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. [\[Link\]](#)
- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PubMed Central (PMC). [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)
- 3. Buy 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid | 1194374-07-6 [\[smolecule.com\]](https://smolecule.com)
- 4. 4-Oxo-1,4-dihydroquinazoline-6-carboxamide | C9H7N3O2 | CID 135518051 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)
- 6. 4-Oxo-1,4-dihydroquinazoline-6-carboxamide | CymitQuimica [\[cymitquimica.com\]](https://cymitquimica.com)
- 7. [pubs.acs.org](https://pubs.acs.org) [\[pubs.acs.org\]](https://pubs.acs.org)

- 8. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical characteristics of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028041#chemical-and-physical-characteristics-of-4-oxo-1-4-dihydroquinazoline-6-carboxamide]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)